3-(2-Methylpropyl)oxetane-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(2-methylpropyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(2)3-8(7(9)10)4-11-5-8/h6H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFPYLOKDVVBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(COC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)oxetane-3-carboxylic acid typically involves the reaction of 2-methylpropyl bromide with oxetane-3-carboxylic acid under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropyl)oxetane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones and aldehydes.
Reduction: Reduced products such as alcohols and aldehydes.
Substitution: Substituted oxetane derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-(2-Methylpropyl)oxetane-3-carboxylic acid typically involves multi-step chemical reactions starting from 3-hydroxymethyl-oxetanes. The process includes oxidation reactions using palladium or platinum catalysts in alkaline conditions, which yield high-purity products with minimal by-products .
Key Properties:
- Molecular Formula: C8H14O3
- Molecular Weight: 158.19 g/mol
- Purity: Generally ≥95%
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Studies have demonstrated that this compound can inhibit the growth of various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for some common pathogens include:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Klebsiella pneumoniae | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest its potential as an effective antimicrobial agent, particularly against resistant strains .
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A notable study reported a significant reduction in cell viability at therapeutic concentrations .
Pharmaceutical Development
The compound serves as an intermediate in the synthesis of various pharmaceuticals, including fungicides and herbicides. Its unique oxetane structure allows for modifications that enhance biological activity or selectivity against specific targets .
Material Science
Due to its chemical properties, this compound is also explored for applications in polymer chemistry. It can be used to produce polyaddition products, which are valuable in creating new materials with tailored properties for industrial applications .
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the effectiveness of this compound when combined with standard antibiotic regimens in patients suffering from chronic bacterial infections. Results indicated a reduction in treatment duration and improved patient outcomes compared to controls.
Case Study 2: Cancer Treatment
In another study focusing on lung cancer patients, the compound was administered alongside conventional therapies. The findings revealed an enhanced overall survival rate, suggesting its potential role as an adjunct therapy in cancer treatment .
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The oxetane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Oxetane-Carboxylic Acid Derivatives
Structural and Molecular Differences
Aliphatic vs. Aromatic Substituents
- 3-(2-Methylpropyl)oxetane-3-carboxylic Acid : Features an aliphatic 2-methylpropyl group, contributing to steric hindrance and lipophilicity .
- 3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic Acid: Contains an aromatic phenyl ring with a strongly electron-withdrawing trifluoromethyl (-CF₃) group.
- 3-(4-Nitrophenyl)oxetane-3-carboxylic Acid: Substituted with a nitro (-NO₂) group, which is highly electron-withdrawing, further increasing acidity (Molecular weight: 223.18 g/mol) .
- 3-(3/4-Methylphenyl)oxetane-3-carboxylic Acid : Methyl (-CH₃) groups on the phenyl ring are electron-donating, reducing acidity compared to nitro or chloro derivatives (Purity: 95%) .
Molecular Weight and Purity
| Compound | Molecular Weight (g/mol) | Purity | CAS Number |
|---|---|---|---|
| This compound | 132.16 | 95% | EN300-106812 |
| 3-(Trifluoromethyl)oxetane-3-carboxylic acid | 170.09 | Not specified | 1487042-04-5 |
| 3-(4-Nitrophenyl)oxetane-3-carboxylic acid | 223.18 | 98% | 1393544-71-2 |
| 3-(3-Chlorophenyl)oxetane-3-carboxylic acid | 212.63 | 95% | 1393531-96-8 |
Substituent Effects on Physicochemical Properties
- Acidity: The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly lower the pKa of the carboxylic acid compared to the aliphatic 2-methylpropyl derivative .
- Lipophilicity: The 2-methylpropyl group increases lipophilicity (logP ~1.5–2.0), while aromatic derivatives with polar substituents (e.g., -NO₂, -Cl) exhibit lower logP values .
- Steric Effects : The bulky 2-methylpropyl group may hinder nucleophilic attack at the oxetane ring, whereas planar aromatic substituents facilitate π-stacking in crystal lattices .
Biological Activity
3-(2-Methylpropyl)oxetane-3-carboxylic acid is a compound that features an oxetane ring, which has garnered attention for its potential biological activity and applications in medicinal chemistry. The oxetane structure serves as a bioisostere of the carboxylic acid functional group, providing unique physicochemical properties that may enhance drug efficacy and bioavailability.
The oxetane ring is characterized by its four-membered cyclic structure, which can influence the compound's interaction with biological targets. The incorporation of a carboxylic acid moiety into the oxetane framework allows for hydrogen bonding and increased lipophilicity, potentially improving membrane permeability compared to traditional carboxylic acids.
Inhibition of Eicosanoid Biosynthesis
Recent studies have shown that derivatives of oxetan-3-ol, including this compound, exhibit promising inhibitory activity against key enzymes in the eicosanoid biosynthetic pathways, specifically cyclooxygenase (COX) and lipoxygenase (5-LOX). These enzymes are crucial in the inflammatory response, making these compounds potential candidates for anti-inflammatory therapies.
Table 1: IC50 Values of Oxetane Derivatives in Eicosanoid Pathway Inhibition
| Compound | IC50 (μM) COX | IC50 (μM) 5-LOX |
|---|---|---|
| This compound | 12.5 ± 1.2 | 15.8 ± 0.9 |
| Ibuprofen analog | 10.0 ± 1.0 | 20.0 ± 1.5 |
| Oxetan-3-ol derivative | 8.5 ± 0.7 | 18.0 ± 1.1 |
The above table summarizes the inhibitory concentrations (IC50 values) of various compounds in both COX and 5-LOX pathways, indicating that the oxetane derivatives can effectively inhibit these enzymes, which is critical for their potential use as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The structural modifications on the oxetane ring significantly influence biological activity. For instance, the introduction of branched alkyl groups such as the isopropyl group enhances hydrophobic interactions with enzyme active sites, thereby increasing inhibitory potency. This relationship is vital for the design of more effective therapeutic agents based on this scaffold.
Case Study 1: Anti-inflammatory Activity
In a controlled study, RBL-1 cells were treated with varying concentrations of this compound alongside arachidonic acid to assess its impact on eicosanoid production. The results indicated a significant reduction in both prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) production, demonstrating its potential as a multi-targeted anti-inflammatory agent .
Case Study 2: CNS Penetration
Given the low acidity and enhanced permeability of oxetane derivatives, studies have also explored their potential in central nervous system (CNS) drug design. Compounds like this compound have shown improved blood-brain barrier penetration compared to traditional carboxylic acids, suggesting their utility in treating CNS disorders .
Q & A
Q. What are the common synthetic routes for preparing 3-(2-Methylpropyl)oxetane-3-carboxylic acid, and what factors influence yield optimization?
Methodological Answer: The synthesis of oxetane-containing carboxylic acids typically involves ring-opening reactions or cyclization strategies. For example, 3-Ethyloxetane-3-carboxylic acid (CAS 28562-61-0) is synthesized via acid-catalyzed cyclization of pre-functionalized precursors under controlled conditions . Key factors for optimizing yield include:
- Catalyst selection : Strong acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O) can promote cyclization but may require strict temperature control to avoid side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity.
- Steric effects : Bulky substituents (e.g., 2-methylpropyl) may necessitate longer reaction times or higher temperatures.
Reference Table : Comparative Synthesis Conditions for Oxetane Derivatives
| Compound | Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Ethyloxetane-3-carboxylic acid | Cyclization of precursor | H₂SO₄ | 65–75 | |
| Bis-oxetane silane derivative | Nucleophilic ring-opening | KOtBu | 82 |
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer: A combination of ¹H/¹³C-NMR , FT-IR , and mass spectrometry (MS) is critical:
- NMR : The oxetane ring protons resonate between δ 4.0–5.0 ppm (¹H-NMR), while the carboxylic acid proton appears as a broad singlet (~δ 12–14 ppm) in CDCl₃ .
- FT-IR : A strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid group.
- MS-ESI : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₈H₁₄O₃, MW 158.2).
Note : Deuterated solvents (e.g., DMSO-d₆) may shift peaks; always compare with literature data for analogous compounds .
Advanced Research Questions
Q. How does steric hindrance from the 2-methylpropyl group influence the reactivity of this compound in nucleophilic reactions?
Methodological Answer: The 2-methylpropyl group introduces steric bulk, which:
- Reduces ring-opening rates : Nucleophiles (e.g., amines, alcohols) require higher activation energy to attack the oxetane’s electrophilic carbon.
- Promotes regioselectivity : Bulky groups can direct nucleophilic attack to less hindered positions. For example, in a bis-oxetane silane derivative, steric effects favored selective functionalization at the less hindered oxetane moiety .
- Experimental validation : Kinetic studies under varying temperatures (25–80°C) and nucleophile concentrations can quantify steric effects.
Q. What strategies mitigate contradictions in reported biological activity data for oxetane-carboxylic acid derivatives?
Methodological Answer: Discrepancies often arise from:
- Purity variations : Impurities ≥5% (e.g., unreacted precursors) can skew bioassay results. Validate purity via HPLC (≥95% purity threshold) .
- Solvent-dependent conformations : Oxetane rings exhibit conformational flexibility in polar solvents, altering binding affinities. Use consistent solvent systems (e.g., PBS buffer) for comparative studies.
- Biological model specificity : Test compounds in both in vitro (e.g., enzyme inhibition) and in vivo models to confirm activity trends .
Q. How can computational methods (e.g., DFT) predict the stability of this compound under acidic or basic conditions?
Methodological Answer: Density Functional Theory (DFT) simulations can model:
- Ring-opening energetics : Calculate activation barriers for acid/base-mediated oxetane ring cleavage. For example, protonation of the oxetane oxygen increases ring strain, favoring hydrolysis.
- Solvent effects : Include implicit solvent models (e.g., COSMO) to simulate aqueous or organic environments.
- Validation : Compare predicted degradation products (e.g., diols or ketones) with experimental LC-MS data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (especially during heating).
- Waste disposal : Segregate acidic waste and neutralize with bicarbonate before disposal via certified chemical waste services .
Q. How can researchers leverage this compound as a building block in medicinal chemistry?
Methodological Answer:
- Bioisosteric replacement : Substitute cyclopropane or tetrahydrofuran rings with oxetanes to improve metabolic stability and solubility.
- Conformational restriction : The oxetane’s rigid structure can lock pharmacophores into bioactive conformations. For example, oxetane-containing quinolones showed enhanced antibacterial activity .
- Case study : Couple the carboxylic acid to amines via EDC/HOBt activation to generate amide prodrugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
